molecular formula C6H5ClF3N3 B13133741 (5-Chloro-6-(trifluoromethyl)pyrazin-2-yl)methanamine

(5-Chloro-6-(trifluoromethyl)pyrazin-2-yl)methanamine

Cat. No.: B13133741
M. Wt: 211.57 g/mol
InChI Key: WSVDUELHWMTMQH-UHFFFAOYSA-N
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Description

(5-Chloro-6-(trifluoromethyl)pyrazin-2-yl)methanamine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and a methanamine group at the 2nd position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(trifluoromethyl)pyrazin-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-(trifluoromethyl)pyrazine and methanamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of suitable solvents and catalysts.

    Reaction Steps: The key steps in the synthesis include the nucleophilic substitution of the chloro group with methanamine, followed by purification and isolation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the demands of commercial production.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(trifluoromethyl)pyrazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5-Chloro-6-(trifluoromethyl)pyrazin-2-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Agrochemicals: It is explored for its use in the synthesis of pesticides and herbicides.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(trifluoromethyl)pyrazin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H5ClF3N3

Molecular Weight

211.57 g/mol

IUPAC Name

[5-chloro-6-(trifluoromethyl)pyrazin-2-yl]methanamine

InChI

InChI=1S/C6H5ClF3N3/c7-5-4(6(8,9)10)13-3(1-11)2-12-5/h2H,1,11H2

InChI Key

WSVDUELHWMTMQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(F)(F)F)CN

Origin of Product

United States

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